3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine
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Overview
Description
3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a phenylpiperazine moiety at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated at the 3-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution with Phenylpiperazine: The final step involves the nucleophilic substitution of the chloro group with 4-phenylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylpiperazine moiety can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like potassium carbonate (K2CO3) in solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.
Oxidation Products: Oxidized derivatives of the phenylpiperazine moiety.
Reduction Products: Reduced derivatives of the phenylpiperazine moiety.
Scientific Research Applications
3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Drug Discovery: It serves as a lead compound in the search for new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(4-benzylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine
Uniqueness
3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is unique due to the presence of the phenyl group on the piperazine ring, which can enhance its binding affinity and selectivity for certain biological targets compared to other similar compounds. This structural feature may also influence its pharmacokinetic properties and overall efficacy in various applications .
Properties
IUPAC Name |
3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-13-6-7-14(17-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZUFZZTZLULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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